5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione is a compound known for its significant role in biochemical research, particularly as a mitochondrial protein inhibitor. This compound is recognized for its potential therapeutic applications in treating conditions such as drug-resistant B-cell acute lymphoblastic leukemia and cerebral ischemic stroke. Its structure features a thiazolidine ring, which is characteristic of a class of compounds known as thiazolidinediones, often studied for their biological activities and medicinal properties .
The compound is classified under thiazolidinediones, a group of compounds that have garnered attention for their effects on glucose metabolism and potential use in diabetes treatment. The specific compound can be synthesized from various thiazolidinedione derivatives through chemical reactions involving specific reagents under controlled conditions . It is also recognized by its IUPAC name: 5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione.
The synthesis of 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione typically involves several chemical reactions. One common synthetic route includes the reaction of 5-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-hydroxythiazol-2(5H)-one with appropriate reagents. This process may utilize solvents like dimethyl sulfoxide to facilitate the reaction and achieve the desired concentration of the final product .
The synthesis may also involve Knoevenagel condensation reactions, where aromatic ketones react with thiazolidinedione derivatives in the presence of catalysts such as alum. This method has been noted for its efficiency and lower toxicity compared to traditional methods using hazardous solvents .
The molecular formula for 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione is , with a molecular weight of approximately 335.5 g/mol. The compound's structure consists of a thiazolidine ring fused with a hydroxylated benzyl group, which contributes to its biological activity .
The InChI representation of the compound is as follows:
The chemical reactivity of 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione primarily involves its interactions with mitochondrial proteins such as mitoNEET. This compound acts as an inhibitor that can modulate mitochondrial function and bioenergetics .
In laboratory settings, it has been shown to engage in various biochemical pathways that affect cellular metabolism and autophagy processes. Its ability to bind with peroxisome proliferator-activated receptor gamma (PPARγ) enhances its profile as a potential therapeutic agent .
The mechanism of action for 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione involves its inhibition of mitoNEET. This protein plays a crucial role in regulating mitochondrial redox status and energy production within cells. By inhibiting mitoNEET, the compound can alter metabolic pathways that are critical for cell survival and proliferation .
Research indicates that this compound facilitates the binding between PPARγ and steroid receptor coactivator 1 (SRC-1), which is essential for gene regulation involved in lipid metabolism and glucose homeostasis .
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione exhibits several notable physical properties:
The applications of 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione span various fields:
This compound continues to be an important subject of research due to its multifaceted roles in health sciences and potential therapeutic applications.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4